

Sodium 4-bromobenzenesulfinate Dihydrate

CAS number 175278-64-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Sodium 4-bromobenzenesulfinate
Dihydrate

Cat. No.: B070765

[Get Quote](#)

An In-depth Technical Guide to **Sodium 4-bromobenzenesulfinate Dihydrate** (CAS: 175278-64-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Sodium 4-bromobenzenesulfinate Dihydrate**, a versatile reagent in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into its chemical properties, synthesis, core reactivity, and applications, with a focus on the mechanistic rationale behind its use.

Compound Profile and Physicochemical Properties

Sodium 4-bromobenzenesulfinate dihydrate is a salt that serves as a key building block in synthetic chemistry. Its utility stems from the presence of the sulfinate functional group and the bromo-substituted aromatic ring, which offer multiple avenues for chemical transformation.

Chemical Identity

- CAS Number: 175278-64-5[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Molecular Formula: C₆H₈BrNaO₄S[\[2\]](#) (or C₆H₄BrNaO₂S · 2H₂O)

- Synonyms: 4-Bromobenzenesulfinic acid sodium salt dihydrate, Sodium 4-bromobenzene-1-sulfinate dihydrate[1][3][4][5]

Physicochemical Data

The compound's physical properties are critical for its handling, storage, and application in various reaction systems. It is typically a stable, solid material, soluble in water.[2][5]

Property	Value	Reference(s)
Molecular Weight	279.08 g/mol	[2][7]
Appearance	White to off-white solid/powder	[1][5][8]
Melting Point	>280°C	[2][5]
Solubility	Soluble in water	[2][5][9]
Storage Conditions	Room temperature, under an inert atmosphere	[1][5]

Chemical Structure

The structure features a sulfinate anion ($\text{R}-\text{SO}_2^-$) bonded to a 4-bromophenyl group, with a sodium cation and two water molecules of hydration.

Caption: Structure of **Sodium 4-bromobenzenesulfinate Dihydrate**.

Synthesis and Preparation

Sodium arylsulfonates are accessible through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale.

Common Synthetic Pathways

The most prevalent methods for preparing sodium arylsulfonates involve the reduction of sulfonyl chlorides or the reaction of organometallic reagents with a sulfur dioxide source.

- Reduction of Sulfonyl Chlorides: A widely used and cost-effective method is the reduction of the corresponding arylsulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride) with a

reducing agent like sodium sulfite (Na_2SO_3) in an aqueous medium.[10] This approach is robust and generally provides good yields of the desired sulfinate salt.

- From Aryl Halides: A more modern approach involves the reaction of an aryl bromide with an organometallic reagent (to form an aryl magnesium or aryl lithium species) followed by trapping with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).[10] This method offers flexibility for synthesizing a diverse range of substituted arylsulfinates.

Experimental Protocol: Synthesis via Sulfonyl Chloride Reduction

This protocol outlines a representative procedure for the synthesis of **Sodium 4-bromobenzenesulfinate Dihydrate** from 4-bromobenzenesulfonyl chloride.

Step 1: Reaction Setup

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a solution of sodium sulfite (Na_2SO_3 , 1.1 equivalents) in deionized water.
- Begin vigorous stirring and add sodium bicarbonate (NaHCO_3 , 1.1 equivalents) to the solution.

Step 2: Addition of Starting Material

- Slowly add 4-bromobenzenesulfonyl chloride (1.0 equivalent) to the stirring aqueous solution. The addition should be portion-wise to control the exotherm.
- Causality: Sodium sulfite acts as the reducing agent, converting the sulfonyl chloride to the sulfinate. Sodium bicarbonate is crucial to neutralize the hydrochloric acid byproduct formed during the reaction, maintaining a suitable pH and preventing side reactions.

Step 3: Reaction and Workup

- Heat the reaction mixture to 70-80°C and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

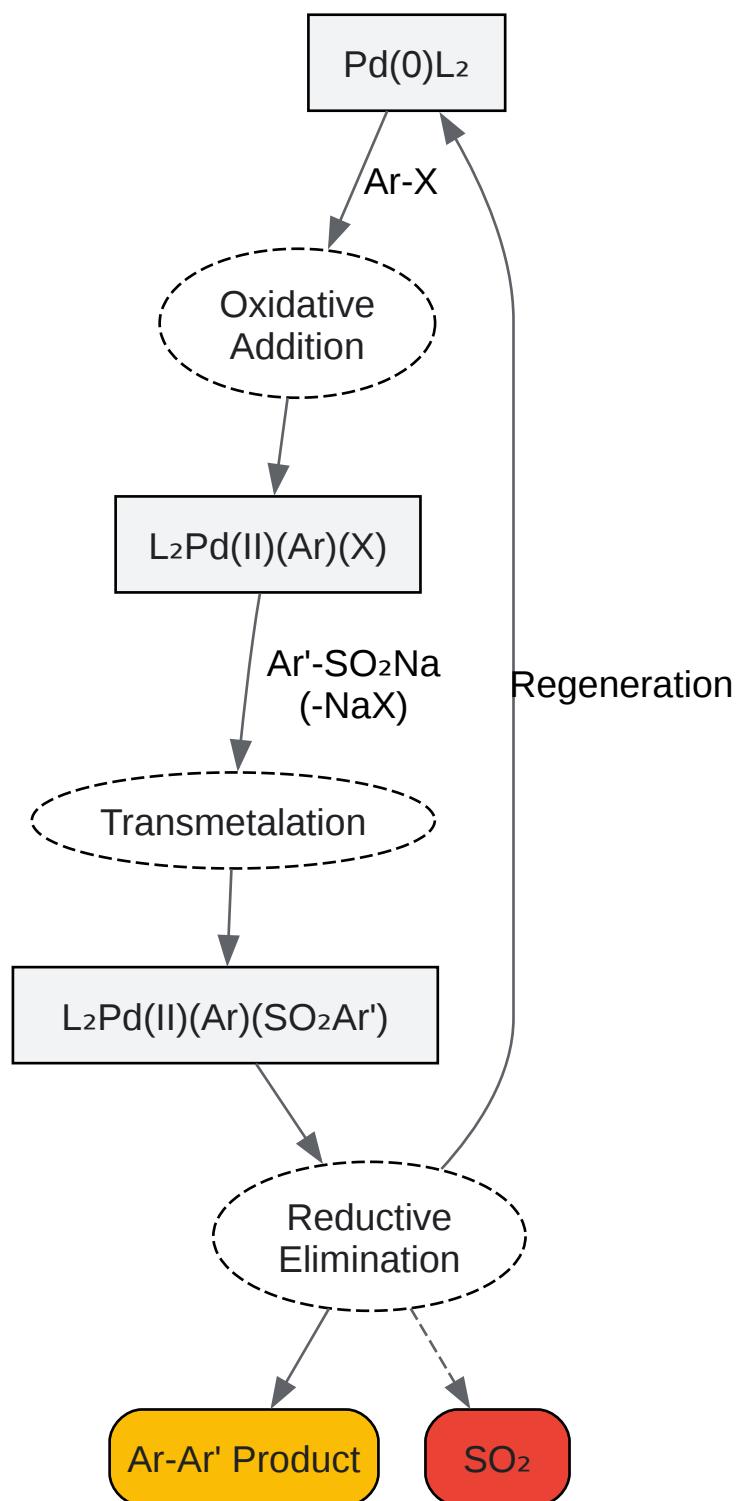
- Cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold ethanol to remove impurities.
- Dry the product under vacuum to yield **Sodium 4-bromobenzenesulfinate Dihydrate**.

Caption: Workflow for Synthesis via Sulfonyl Chloride Reduction.

Key Applications in Synthetic Chemistry

Sodium 4-bromobenzenesulfinate is a powerful reagent primarily utilized in two key areas: palladium-catalyzed cross-coupling reactions and radical-mediated transformations.

Palladium-Catalyzed Desulfinative Cross-Coupling


Aryl sulfinate have emerged as highly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, offering a stable and accessible alternative to organoboron reagents. [11] This reaction involves the coupling of the aryl sulfinate with an aryl halide, leading to the formation of a biaryl product and the extrusion of sulfur dioxide (SO_2).

Mechanistic Insights: The catalytic cycle, a cornerstone of cross-coupling chemistry, proceeds through several key steps:[11][12]

- Oxidative Addition: The active $\text{Pd}(0)$ catalyst reacts with the aryl halide (Ar-X) to form a $\text{Pd}(\text{II})$ intermediate.
- Transmetalation: The aryl sulfinate coordinates to the palladium center, displacing the halide. For carbocyclic sulfinate like 4-bromobenzenesulfinate, this step is often turnover-limiting. [11]
- Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the $\text{Pd}(0)$ catalyst. The sulfinate group is eliminated as SO_2 .

This methodology is particularly valuable in drug discovery for constructing complex molecular scaffolds. The compound is also used in the palladium-catalyzed preparation of unsymmetrical

internal alkynes and vinyl sulfones.[4][13]

[Click to download full resolution via product page](#)

Caption: Palladium-Catalyzed Desulfinative Cross-Coupling Cycle.

Precursor to Sulfonyl Radicals

Sodium sulfinate are excellent precursors for generating sulfonyl radicals ($\text{RSO}_2\bullet$) under oxidative conditions.[14][15] These highly reactive intermediates can participate in a variety of transformations, including:

- **Hydrosulfonylation of Alkenes/Alkynes:** The sulfonyl radical can add across double or triple bonds to form new carbon-sulfur bonds, leading to the synthesis of valuable sulfone-containing molecules.[14]
- **C-H Sulfonylation:** Direct functionalization of C-H bonds with a sulfonyl group can be achieved using sulfonyl radicals, offering an atom-economical route to complex sulfones.

The generation of the sulfonyl radical can be initiated by various methods, including chemical oxidants (e.g., persulfates), electrochemical oxidation, or photoredox catalysis, making it a versatile tool for modern synthetic chemists.[15]

Safety and Handling

Proper handling of **Sodium 4-bromobenzenesulfinate Dihydrate** is essential to ensure laboratory safety. The compound is classified as an irritant.

Hazard Type	GHS Information	Reference(s)
Pictogram	GHS07 (Exclamation Mark)	[1]
Signal Word	Warning	[1][16]
Hazard Codes	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[1][16]

Recommended Safety Precautions

- **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[16]
- Handling: Avoid breathing dust.[16] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[16]
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place under an inert atmosphere.[1][16]

First Aid Measures

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[16]
- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical attention.[16]
- Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[16]
- Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromobenzenesulfinic acid sodium salt dihydrate | 175278-64-5 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. Sodium 4-bromobenzene-1-sulphinate dihydrate; 4-Bromobenzenesulfinic Acid Sodium Salt Dihydrate; Sodium 4-bromobenzenesulfinate Dihydrate; Sodium 4-bromobenzenesulfinate dihydrate | Chemrio [chemrio.com]
- 4. 4-Bromobenzenesulfinic acid sodium salt dihydrate, 97% | Fisher Scientific [fishersci.ca]

- 5. 175278-64-5 CAS MSDS (4-BROMOBENZENESULFINIC ACID SODIUM SALT DIHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 175278-64-5|4-Bromobenzenesulfinic acid sodium salt dihydrate|BLD Pharm [bldpharm.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Sodium 4-Bromobenzenesulfinate | 34176-08-4 | TCI AMERICA [tcichemicals.com]
- 9. Sodium 4-Acetamidobenzenesulfinate Dihydrate [myskinrecipes.com]
- 10. Synthesis and applications of sodium sulfinate (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. 4-Bromobenzenesulfinic acid sodium salt dihydrate, 97% [cymitquimica.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [Sodium 4-bromobenzenesulfinate Dihydrate CAS number 175278-64-5]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070765#sodium-4-bromobenzenesulfinate-dihydrate-cas-number-175278-64-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com